molecular formula C9H13FN2O B2557801 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine CAS No. 1183707-64-3

3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

Cat. No.: B2557801
CAS No.: 1183707-64-3
M. Wt: 184.214
InChI Key: UMCNSTHSVLGCPO-UHFFFAOYSA-N
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Description

3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine: is an organic compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxyethyl group, and two amine groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Fluorination: A fluorine atom is introduced to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the nitro groups back to amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology: : In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine: : This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs.

Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom and methoxyethyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3-Fluoro-N1-(2-ethoxyethyl)benzene-1,2-diamine
  • 3-Fluoro-N1-(2-methoxypropyl)benzene-1,2-diamine
  • 3-Fluoro-N1-(2-methoxyethyl)benzene-1,3-diamine

Comparison: Compared to similar compounds, 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is unique due to the specific positioning of the fluorine atom and the methoxyethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-13-6-5-12-8-4-2-3-7(10)9(8)11/h2-4,12H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCNSTHSVLGCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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